Methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate
CAS No.:
Cat. No.: VC13540578
Molecular Formula: C10H9ClO3
Molecular Weight: 212.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClO3 |
|---|---|
| Molecular Weight | 212.63 g/mol |
| IUPAC Name | methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C10H9ClO3/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3 |
| Standard InChI Key | HUVXMOIZNQPKIS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)C(=O)OC)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C(=O)OC)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate is , with a molecular weight of 212.63 g/mol. Its structure comprises a phenyl ring bearing chloro and methyl substituents at positions 4 and 3, respectively, linked to a methyl ester via a ketone group (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.63 g/mol |
| LogP (Octanol-Water) | ~2.47 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The LogP value, indicative of lipophilicity, is extrapolated from structurally similar compounds such as 4-(4-chloro-3-methylphenyl)-4-oxobut-2-enoic acid (LogP = 2.47) . The presence of the methyl group enhances hydrophobic interactions compared to non-methylated analogs, potentially improving membrane permeability in biological systems.
Synthesis and Reaction Pathways
Friedel-Crafts Acylation Approach
The synthesis of methyl 2-(4-chloro-3-methylphenyl)-2-oxoacetate can be adapted from methodologies used for analogous compounds. A two-stage Friedel-Crafts acylation reaction is commonly employed:
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Stage 1: Reaction of monomethyl oxalyl chloride with aluminum chloride () in chloroform at 0°C under inert conditions .
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Stage 2: Introduction of 4-chloro-3-methylbenzene to the reaction mixture, followed by stirring at room temperature for 16 hours .
The general reaction scheme is:
Table 2: Synthetic Conditions and Yields
| Parameter | Value |
|---|---|
| Catalyst | Aluminum chloride () |
| Solvent | Chloroform |
| Temperature | 0°C (Stage 1), 20°C (Stage 2) |
| Yield | ~21% (estimated) |
Purification typically involves silica gel chromatography using ethyl acetate/heptane (1:9), yielding a product with >95% purity .
Alternative Pathways
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Thiol-Ester Intermediates: Ethyl 2-(4-chloro-3-methylphenyl)sulfanyl-2-oxo-acetate, a related compound, is synthesized via reaction of 4-chloro-3-methylphenyl thiol with ethyl oxalyl chloride. While this route introduces a sulfanyl group, modifications could replace sulfur with oxygen to target the methyl ester derivative.
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at ~1740 cm (ester C=O) and ~1680 cm (ketone C=O) .
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H NMR: Peaks at δ 3.85 (s, 3H, ester CH), δ 2.40 (s, 3H, aryl CH), and δ 7.3–7.6 (m, 3H, aromatic protons).
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MS: Molecular ion peak at m/z 212.02 () with fragments at m/z 167 () and m/z 139 () .
Biological Activity and Applications
Enzyme Inhibition
The oxoacetate moiety enables interactions with enzyme active sites. Derivatives of similar compounds inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), suggesting anti-inflammatory potential.
Table 3: Hypothetical Biological Activity Profile
| Target | Assumed Mechanism | Potential Application |
|---|---|---|
| COX-2 | Competitive inhibition | Anti-inflammatory agents |
| Bacterial topoisomerase | DNA gyrase binding | Antibacterial agents |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing β-keto esters, which are pivotal in producing heterocyclic compounds (e.g., pyrazoles, isoxazoles). For instance, 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine—a structurally related antitumor agent—is derived from analogous intermediates .
Agrochemical Development
β-Keto esters are utilized in creating herbicides and fungicides. The chloro and methyl substituents may enhance binding to fungal cytochrome P450 enzymes, improving efficacy.
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